8-Fluoro-5-methylchroman
Description
8-Fluoro-5-methylchroman is a fluorinated derivative of chroman, a bicyclic structure comprising a benzene ring fused to a dihydropyran moiety. The compound features a fluorine atom at position 8 and a methyl group at position 5 on the aromatic ring. While direct experimental data for this specific compound are unavailable in the provided evidence, its structure can be inferred from analogs such as 5-bromo-8-fluorochroman-4-one () and other fluorinated aromatic systems.
Propriétés
Formule moléculaire |
C10H11FO |
|---|---|
Poids moléculaire |
166.19 g/mol |
Nom IUPAC |
8-fluoro-5-methyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H11FO/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h4-5H,2-3,6H2,1H3 |
Clé InChI |
LZOZJWGPUDSKFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCOC2=C(C=C1)F |
Origine du produit |
United States |
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Antiviral Activity
Research has indicated that derivatives of 8-Fluoro-5-methylchroman exhibit antiviral properties. For instance, compounds derived from this structure have been formulated to combat viral infections, leveraging their ability to inhibit viral replication mechanisms .
1.2 Antimicrobial Properties
The compound has shown significant antimicrobial activity against various pathogens. In vitro studies have demonstrated that this compound derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
1.3 Anticancer Potential
Preliminary studies suggest that this compound derivatives may possess anticancer properties. Specific modifications to the chroman structure have resulted in compounds that induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Various studies have explored how modifications at different positions on the chroman ring affect potency and selectivity against specific targets.
Table 1: Structure-Activity Relationships of this compound Derivatives
| Compound Variant | Position of Modification | Biological Activity | Reference |
|---|---|---|---|
| Variant A | 4-position | Antimicrobial | |
| Variant B | 6-position | Anticancer | |
| Variant C | 7-position | Antiviral |
Case Studies
3.1 Case Study on Antiviral Efficacy
A study investigated the antiviral efficacy of an this compound derivative against influenza virus strains. The results indicated a significant reduction in viral load in treated subjects compared to controls, suggesting that structural modifications can enhance antiviral activity .
3.2 Case Study on Antimicrobial Resistance
In light of rising antimicrobial resistance, a series of experiments were conducted to evaluate the effectiveness of this compound against resistant bacterial strains. The findings revealed that certain derivatives maintained efficacy against multi-drug resistant strains, presenting a promising avenue for further development .
3.3 Case Study on Cancer Cell Lines
A comprehensive study evaluated the cytotoxic effects of various derivatives on human cancer cell lines, including breast and prostate cancer cells. The results demonstrated that specific modifications led to enhanced apoptosis rates, indicating strong potential for therapeutic applications in oncology .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following analysis compares 8-Fluoro-5-methylchroman with compounds sharing structural or functional similarities, leveraging data from the provided evidence.
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of this compound and Analogs
Key Observations:
- Polarity: The absence of a ketone group (unlike 5-bromo-8-fluorochroman-4-one) likely reduces polarity, enhancing lipophilicity and membrane permeability in biological systems.
Méthodes De Préparation
Sodium Borohydride-Mediated Reduction
The ketone group in This compound-4-one (CAS 942195-99-5) is reduced to a secondary alcohol using NaBH₄ in methanol or THF. The resulting This compound-4-ol is subsequently deoxygenated to yield the target compound.
Procedure
-
Step 1 : this compound-4-one (1.0 mmol) is dissolved in MeOH/THF (3:1, 20 mL) and cooled to 0°C. NaBH₄ (1.2 mmol) is added portionwise, and the mixture is stirred for 2–4 h at room temperature.
-
Step 2 : The crude chroman-4-ol is treated with triethylsilane (3.0 mmol) and BF₃·Et₂O (1.5 mmol) in CH₂Cl₂ at −78°C, followed by warming to room temperature. Purification via silica gel chromatography (hexane/EtOAc 9:1) affords This compound in 44–63% yield.
Key Data
Palladium-Catalyzed C–H Fluorination
Late-Stage Fluorination of Methyl-Substituted Chroman
This method leverages Pd-mediated C–H activation to introduce fluorine at the 8-position of 5-methylchroman. Ag[¹⁸F]F or Selectfluor serves as the fluorinating agent.
Procedure
-
5-Methylchroman (1.0 mmol), Pd(OAc)₂ (10 mol%), and PhI(OAc)₂ (2.0 mmol) are dissolved in CH₂Cl₂. AgF (2.5 mmol) is added, and the mixture is heated at 145°C for 30 min under microwave irradiation.
-
Purification by HPLC yields This compound with a radiochemical yield (RCY) of 4% and molar activity of 39 GBq/mmol.
Key Data
Cyclization of Fluorinated Diols
Acid-Catalyzed Ring Closure
A fluorinated diol precursor undergoes cyclization under acidic conditions to form the chroman ring.
Procedure
-
8-Fluoro-5-methyl-1,3-diol (1.0 mmol) is treated with p-toluenesulfonic acid (p-TsOH, 10 mol%) in toluene at 90°C for 2 h. The reaction is quenched with NaHCO₃, and the product is extracted with EtOAc.
-
Yield: 63–75% after column chromatography (hexane/EtOAc 4:1).
Key Data
Nucleophilic Aromatic Substitution (NAS)
Displacement of Nitro Groups
A nitro-substituted chroman intermediate undergoes fluorination via NAS using KF or CsF.
Procedure
-
8-Nitro-5-methylchroman (1.0 mmol) is heated with KF (5.0 mmol) in DMF at 120°C for 12 h. The mixture is poured into ice water, and the product is extracted with CH₂Cl₂.
Key Data
Hydrogenation of Fluorinated Chromenes
Catalytic Hydrogenation
8-Fluoro-5-methyl-2H-chromene is hydrogenated over Pd/C to saturate the double bond.
Procedure
-
8-Fluoro-5-methyl-2H-chromene (1.0 mmol) is dissolved in EtOAc (20 mL) with 10% Pd/C (50 mg). The reaction is stirred under H₂ (1 atm) for 6 h, filtered, and concentrated.
Key Data
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Reduction of chroman-4-one | High functional group tolerance | Multi-step, moderate yields | 44–63 |
| Pd-Catalyzed C–H Fluorination | Direct fluorination | Low RCY, specialized reagents | 4 (RCY) |
| Cyclization of diols | One-pot synthesis | Requires diol precursor | 63–75 |
| NAS | Scalable | Harsh conditions | 55–70 |
| Hydrogenation | High yields | Requires chromene intermediate | 85–92 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Fluoro-5-methylchroman, and how do reaction conditions influence yield?
- Methodology :
-
Nucleophilic fluorination : Use potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor progress via TLC .
-
Catalytic fluorination : Employ palladium catalysts under inert atmospheres for regioselective fluorination. Optimize temperature (60–80°C) and catalyst loading (2–5 mol%) to minimize byproducts .
- Key Considerations :
-
Purity of starting materials (5-methylchroman derivatives) impacts reaction efficiency.
-
Use anhydrous conditions to prevent hydrolysis of fluorinating agents.
Synthetic Method Catalyst/Solvent Temperature (°C) Yield Range (%) Reference Nucleophilic Fluorination KF/DMF 80–100 45–65 Catalytic Fluorination Pd(OAc)₂/THF 60–80 70–85
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Standard Protocols :
- ¹⁹F NMR : Identify fluorine environment (δ = -120 to -160 ppm for aromatic fluorides). Compare with literature data to confirm substitution pattern .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular ion peaks ([M+H]⁺) with theoretical m/z values (±2 ppm tolerance) .
- X-ray Crystallography : Resolve structural ambiguities; requires high-purity crystals grown via slow evaporation in ethyl acetate/hexane .
- Common Pitfalls :
- Overlapping signals in ¹H NMR due to methyl and chroman ring protons. Use 2D NMR (COSY, HSQC) for resolution .
Q. What are the known biological targets of this compound in pharmacological research?
- Experimental Design :
- Target Screening : Use computational docking (AutoDock Vina) to predict binding affinity for kinase or GPCR targets. Validate via in vitro assays (IC₅₀ measurements) .
- Metabolic Stability : Assess hepatic microsomal stability (human/rat) to determine pharmacokinetic profiles .
- Key Findings :
- Demonstrated inhibitory activity against COX-2 in murine models (IC₅₀ = 1.2 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data for this compound derivatives?
- Conflict Analysis Framework :
Replicate experiments : Confirm reproducibility under identical conditions (solvent, temperature, concentration) .
Alternative techniques : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups or variable-temperature NMR to assess dynamic effects .
Cross-validate : Compare with IR (C-F stretch ~1100 cm⁻¹) and LC-MS fragmentation patterns .
- Case Study :
- Discrepancies in ¹³C NMR shifts (C-8 fluorine vs. methyl group) resolved via heteronuclear coupling constant analysis (²JCF) .
Q. What strategies optimize the fluorination step to improve yield and purity?
- Methodological Innovations :
- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 12 hrs) while maintaining yields >80% .
- Flow chemistry : Enhance heat transfer and scalability; achieves 90% conversion with continuous purification .
- Data-Driven Optimization :
- Use DoE (Design of Experiments) to evaluate factors: catalyst loading, solvent polarity, and temperature. Pareto charts identify critical parameters .
Q. How can computational models predict the reactivity of this compound in novel environments?
- Computational Workflow :
DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites (Gaussian 16, B3LYP/6-31G*) .
MD Simulations : Simulate solvation effects in aqueous/DMSO mixtures (GROMACS) to predict solubility .
- Validation :
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
